molecular formula C9H7FO B1273118 7-Fluoro-1-indanone CAS No. 651735-59-0

7-Fluoro-1-indanone

Cat. No.: B1273118
CAS No.: 651735-59-0
M. Wt: 150.15 g/mol
InChI Key: ASSCRDJQEHFKSX-UHFFFAOYSA-N
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Description

7-Fluoro-1-indanone is a fluorinated derivative of 1-indanone, characterized by the presence of a fluorine atom at the seventh position of the indanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-indanone typically involves the cyclization of 3-(2-fluorophenyl)propanoic acid or its derivatives. One common method is the Friedel-Crafts acylation of 2-fluorobenzoyl chloride with ethylene, followed by cyclization in the presence of aluminum chloride . The reaction conditions often include:

    Temperature: 130-180°C

    Catalyst: Aluminum chloride

    Solvent: Dichloroethane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-indanone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Introduction of different functional groups at the fluorinated position.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Fluoro-1-indanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-1-indanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1-indanone
  • 6-Fluoro-1-indanone
  • 4-Fluoro-1-indanone

Comparison

7-Fluoro-1-indanone is unique due to the position of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated indanones, this compound exhibits distinct electronic properties and a different spectrum of biological activities .

Properties

IUPAC Name

7-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSCRDJQEHFKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382279
Record name 7-Fluoro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651735-59-0
Record name 7-Fluoro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoroindan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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